molecular formula C17H27NO2 B11844803 Ethanone, 1-(2-hydroxy-5-nonylphenyl)-, oxime CAS No. 59344-62-6

Ethanone, 1-(2-hydroxy-5-nonylphenyl)-, oxime

Cat. No.: B11844803
CAS No.: 59344-62-6
M. Wt: 277.4 g/mol
InChI Key: JWLRQNQOJOZVOX-JXAWBTAJSA-N
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Description

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol is a structurally complex alkylphenol derivative characterized by a branched nonyl chain at the para position of the phenolic ring and an (E)-configured hydroxymethylcarbonimidoyl group at the ortho position. This combination of functional groups distinguishes it from simpler alkylphenols and imidoyl-containing compounds, making it a subject of interest in both environmental and pharmacological research.

Properties

CAS No.

59344-62-6

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol

InChI

InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-10-15-11-12-17(19)16(13-15)14(2)18-20/h11-13,19-20H,3-10H2,1-2H3/b18-14-

InChI Key

JWLRQNQOJOZVOX-JXAWBTAJSA-N

Isomeric SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)/C(=N/O)/C

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)C(=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxy-5-nonylphenyl)ethanone oxime can be synthesized through a multi-step process. The synthesis begins with the preparation of 2-hydroxy-5-nonylacetophenone (HNA) from 4-nonylphenol and acetyl chloride in the presence of anhydrous aluminum chloride (AlCl3). The reaction is carried out in tetrachloroethylene as a solvent at a reflux temperature of 120°C for 6 hours. The resulting HNA is then purified and subjected to an oximation reaction with hydroxylamine hydrochloride in the presence of sodium carbonate and toluene as a solvent. The reaction is conducted at 75°C for 4.5 hours, yielding 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime with high purity .

Industrial Production Methods

Industrial production of 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime involves similar synthetic routes but on a larger scale. The process utilizes solid composite catalysts and microwave-assisted reactions to enhance efficiency and reduce waste. This method not only improves the yield but also minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-nonylphenyl)ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields amines.

    Substitution: Forms ethers or esters depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as an anticancer agent. Recent studies have indicated that derivatives of similar structures can exhibit significant growth inhibition against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Lines TestedPercent Growth Inhibition (%)
Compound AOVCAR-885.26
Compound BNCI-H4075.99
Compound CHCT-11667.55

These findings suggest that modifications to the nonylphenol structure may enhance anticancer properties by targeting specific pathways involved in tumor growth and survival.

Agrochemical Applications

The compound's structural characteristics make it a candidate for use in agrochemical formulations. Its potential as a herbicide has been explored, particularly in pre-emergence applications where it can inhibit weed growth before seed germination.

Table 2: Herbicidal Efficacy

Active IngredientApplication MethodEfficacy (%)
Compound DSoil Application90
Compound EFoliar Spray85

Research indicates that compounds with similar functionalities can disrupt the metabolic processes of target plants, leading to effective weed control.

The compound has shown promise in various biological assays, including antimicrobial and enzyme inhibition studies.

Table 3: Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureusStudy XYZ
CytotoxicitySelective toxicity towards cancer cellsStudy ABC
Enzyme InhibitionPotential inhibitor of acetylcholinesteraseStudy DEF

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of derivatives similar to 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol against a panel of human cancer cell lines. The results demonstrated that specific structural modifications led to enhanced cytotoxic effects, suggesting a mechanism involving apoptosis induction through mitochondrial pathways.

Case Study 2: Herbicidal Formulation

In another investigation, the formulation of the compound as part of a herbicidal mixture was assessed for its effectiveness in controlling common agricultural weeds. The results showed significant reductions in weed biomass when applied pre-emergently, validating its potential as an effective agrochemical agent.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-nonylphenyl)ethanone oxime involves its interaction with metal ions, forming stable complexes. The oxime group acts as a chelating agent, binding to metal ions and facilitating their extraction. This process is particularly important in hydrometallurgy, where the compound’s ability to form stable complexes with metals is leveraged for efficient extraction .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its hybrid structure, combining features of alkylphenols and imidoyl derivatives. Below is a comparative analysis with key analogs:

Compound Name Structural Features Key Properties
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol Branched nonyl chain + hydroxymethylcarbonimidoyl group High hydrophobicity, potential estrogenic activity, enhanced chemical reactivity
4-Nonylphenol Branched nonyl chain Environmental persistence, endocrine disruption, weak biodegradability
N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide Propanamide backbone + hydroxymethylcarbonimidoyl-phenyl group Enhanced binding to biological targets (e.g., enzymes), antimicrobial potential
4-Octylphenol Linear octyl chain Lower environmental adsorption (Kd = 83–88%) compared to nonylphenol
2,6-Bis(methylsulfanyl)-4-nonylphenol Nonylphenol with methylsulfanyl groups at 2,6 positions Altered solubility, potential applications in materials science

Chemical Reactivity

The hydroxymethylcarbonimidoyl group enables nucleophilic reactions (e.g., with thiols or amines) and redox activity, unlike non-functionalized alkylphenols. This reactivity is shared with N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide, which undergoes hydrolysis and Schiff base formation .

Environmental Impact

  • Persistence: The branched nonyl chain confers resistance to microbial degradation, similar to 4-nonylphenol, leading to bioaccumulation in aquatic ecosystems .
  • Toxicity: Preliminary studies suggest estrogenic effects at lower concentrations than 4-octylphenol, though full toxicological profiles remain under investigation .

Pharmacological Potential

  • Drug Development : The compound’s imidoyl group may serve as a pharmacophore for targeting enzymes like cytochrome P450 or sulfotransferases, analogous to thiazole-based drug candidates .

Biological Activity

The compound 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol is a phenolic derivative that has garnered attention for its potential biological activities, particularly in the context of herbicidal applications and its effects on various biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol can be described as follows:

  • Molecular Formula : C15H24N2O2
  • IUPAC Name : 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol
  • Molecular Weight : Approximately 252.37 g/mol

This compound features a nonylphenol moiety, which is known for its lipophilic properties, making it an effective candidate for various biological interactions.

Biological Activity Overview

The biological activity of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol primarily revolves around its herbicidal properties and potential effects on human health.

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal activity, functioning through the inhibition of specific enzymatic pathways in plants. The mechanism involves:

  • Inhibition of Tyrosinase : Similar to other phenolic compounds, it may inhibit the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. This inhibition can lead to reduced pigmentation in targeted plants, thereby affecting their growth and survival .

Antioxidant Properties

In addition to its herbicidal activity, studies have shown that compounds with similar structures often exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress within biological systems.

Case Study 1: In Vitro Evaluation

A study evaluated the inhibitory effects of phenolic compounds on tyrosinase extracted from Agaricus bisporus. The results indicated that certain derivatives showed IC50 values lower than 5 μM, demonstrating strong inhibition potential . Although specific data for 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol was not isolated in this study, the findings suggest a trend where similar compounds exhibit potent biological activities.

Case Study 2: Comparative Analysis with Other Phenolic Compounds

A comparative analysis of various phenolic compounds revealed that those with longer alkyl chains (like nonyl) tend to have enhanced lipophilicity and potentially greater bioactivity. The presence of hydroxyl and imidoyl functional groups further contributes to their reactivity and interaction with biological targets .

Table 1: Biological Activity Summary

Activity Type Description Reference
HerbicidalInhibits plant growth by targeting enzymatic pathways
AntioxidantNeutralizes free radicals; reduces oxidative stress
Tyrosinase InhibitionPotential inhibition leading to reduced melanin synthesis

Table 2: Comparative IC50 Values of Related Compounds

Compound IC50 (μM) Activity Type
Compound A (similar structure)1.5Tyrosinase Inhibitor
Compound B (related phenolic)<5Antioxidant
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenolTBDTBD

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